molecular formula C6H9ClF3NO2S B15273693 (3R)-3-(Trifluoromethyl)piperidine-1-sulfonyl chloride

(3R)-3-(Trifluoromethyl)piperidine-1-sulfonyl chloride

Cat. No.: B15273693
M. Wt: 251.66 g/mol
InChI Key: ZUCVSILJXILSOY-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R)-3-(Trifluoromethyl)piperidine-1-sulfonyl chloride is a chemical compound characterized by the presence of a trifluoromethyl group attached to a piperidine ring, which is further bonded to a sulfonyl chloride group

Chemical Reactions Analysis

Types of Reactions: (3R)-3-(Trifluoromethyl)piperidine-1-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of (3R)-3-(Trifluoromethyl)piperidine-1-sulfonyl chloride involves its ability to act as an electrophile due to the presence of the sulfonyl chloride group. This electrophilic nature allows it to react with nucleophiles, forming covalent bonds with target molecules. The trifluoromethyl group enhances the compound’s stability and reactivity, making it a valuable tool in various chemical transformations .

Comparison with Similar Compounds

Uniqueness: (3R)-3-(Trifluoromethyl)piperidine-1-sulfonyl chloride stands out due to its specific combination of a piperidine ring, trifluoromethyl group, and sulfonyl chloride group, which imparts unique reactivity and stability. This makes it particularly useful in the synthesis of complex molecules and in applications requiring high chemical stability and reactivity .

Properties

Molecular Formula

C6H9ClF3NO2S

Molecular Weight

251.66 g/mol

IUPAC Name

(3R)-3-(trifluoromethyl)piperidine-1-sulfonyl chloride

InChI

InChI=1S/C6H9ClF3NO2S/c7-14(12,13)11-3-1-2-5(4-11)6(8,9)10/h5H,1-4H2/t5-/m1/s1

InChI Key

ZUCVSILJXILSOY-RXMQYKEDSA-N

Isomeric SMILES

C1C[C@H](CN(C1)S(=O)(=O)Cl)C(F)(F)F

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)Cl)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.